molecular formula C14H23NO4 B12066534 1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid, 3-formyl-,1,1-dimethylethyl ester, (3S)-

1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid, 3-formyl-,1,1-dimethylethyl ester, (3S)-

Cat. No.: B12066534
M. Wt: 269.34 g/mol
InChI Key: ZUQSKYAYHQZQFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid, 3-formyl-,1,1-dimethylethyl ester, (3S)- typically involves the reaction of tert-butyl (3S)-3-formyl-1-oxa-4-azaspiro[4.5]decane-4-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like chloroform and temperatures maintained at around -20°C .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid, 3-formyl-,1,1-dimethylethyl ester, (3S)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid, 3-formyl-,1,1-dimethylethyl ester, (3S)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid, 3-formyl-,1,1-dimethylethyl ester, (3S)- involves its interaction with molecular targets through its formyl and ester functional groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • ®-N-Boc-1-oxa-4-azaspiro[4.5]decane-3-carboxaldehyde
  • 1-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-amino-, 1,1-dimethylethyl ester

Uniqueness

1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid, 3-formyl-,1,1-dimethylethyl ester, (3S)- is unique due to its specific spiro structure and the presence of both formyl and ester functional groups. This combination of features makes it particularly versatile in various chemical reactions and applications .

Properties

IUPAC Name

tert-butyl 3-formyl-1-oxa-4-azaspiro[4.5]decane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-11(9-16)10-18-14(15)7-5-4-6-8-14/h9,11H,4-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQSKYAYHQZQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(COC12CCCCC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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